Cas no 2231672-83-4 (2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride)

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride structure
2231672-83-4 structure
商品名:2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
CAS番号:2231672-83-4
MF:C6H10ClF2NO2
メガワット:201.59890794754
CID:5690580
PubChem ID:135393108

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • SY324072
    • 2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
    • 2231672-83-4
    • D79591
    • Z3153436580
    • 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
    • MFCD31705704
    • AS-79260
    • 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid HCl
    • EN300-22931090
    • MFCD31705703
    • AB86864
    • SY344477
    • SY344478
    • MFCD31705702
    • 2-Amino-2-(3,3-difluorocyclobutyl)aceticacidhydrochloride
    • 2-amino-2-(3,3-difluorocyclobutyl)acetic acid
    • インチ: 1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H
    • InChIKey: WQEJKUPAXINKOO-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1(CC(C(C(=O)O)N)C1)F

計算された属性

  • せいみつぶんしりょう: 201.0368126g/mol
  • どういたいしつりょう: 201.0368126g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D684735-250mg
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 97%
250mg
$285 2024-07-21
eNovation Chemicals LLC
D684735-500MG
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 97%
500mg
$480 2024-07-21
Enamine
EN300-22931090-0.05g
2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride
2231672-83-4 95%
0.05g
$157.0 2024-06-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2034-1-1G
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 97%
1g
¥ 3,201.00 2023-03-16
eNovation Chemicals LLC
D684735-1G
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 97%
1g
$600 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2034-1-500MG
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 97%
500MG
¥ 2,560.00 2023-03-16
Aaron
AR01JUW0-250mg
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 95%
250mg
$485.00 2025-02-11
Aaron
AR01JUW0-500mg
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 95%
500mg
$750.00 2025-02-11
Aaron
AR01JUW0-2.5g
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 95%
2.5g
$1625.00 2025-02-11
Aaron
AR01JUW0-10g
2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride
2231672-83-4 95%
10g
$5344.00 2023-12-14

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride 関連文献

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochlorideに関する追加情報

2-Amino-2-(3,3-Difluorocyclobutyl)acetic Acid Hydrochloride: A Promising Compound in Pharmaceutical Research

2-Amino-2-(3,3-Difluorocyclobutyl)acetic acid hydrochloride is a derivative of acetic acid that has garnered significant attention in the field of pharmaceutical research due to its unique molecular structure and potential therapeutic applications. The CAS number 2231672-83-4 identifies this compound as a key molecule with specific functional groups that may contribute to its biological activity. This compound is characterized by a cyclobutyl ring substituted with two fluorine atoms and an amino group attached to the acetic acid backbone, which is further converted into a hydrochloride salt to enhance its solubility and stability.

Recent studies have highlighted the importance of fluorine-containing compounds in drug development, as the introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule. The 3,3-difluorocyclobutyl group in this compound is particularly noteworthy, as it may influence the compound's interactions with biological targets. The amino group at the acetic acid chain is another critical feature, as it can participate in hydrogen bonding and other molecular interactions that are essential for drug-receptor binding.

The hydrochloride salt form of this compound is commonly used in pharmaceutical formulations to improve its solubility in aqueous environments, which is crucial for drug delivery systems. This modification also enhances the compound's stability under various storage conditions, making it a preferred choice for both research and potential therapeutic applications. The combination of the amino group and the fluorinated cyclobutyl ring suggests that this compound may exhibit unique pharmacological properties that warrant further investigation.

One of the most compelling aspects of 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride is its potential role in modulating ion channel activity. Recent research has demonstrated that compounds with similar structural features can interact with sodium and potassium channels, which are critical for neuronal function and cardiac activity. This suggests that the compound may have applications in the treatment of neurological disorders or cardiovascular diseases, although further studies are needed to confirm these hypotheses.

Another area of interest is the compound's potential as a lead molecule for the development of new therapeutic agents. The fluorinated cyclobutyl group may provide structural diversity that could be exploited to design more potent and selective drugs. For instance, recent studies on fluorinated compounds have shown that such modifications can enhance the metabolic stability of a drug, reducing the risk of rapid degradation in the body. This could be particularly beneficial for compounds targeting chronic conditions where long-term efficacy is essential.

Additionally, the amino group in this compound may contribute to its ability to act as a hydrogen bond donor or acceptor, which is important for interactions with proteins and other biomolecules. This property could be leveraged to develop drugs that target specific enzymes or receptors involved in disease pathways. For example, the amino group might enable the compound to bind to G protein-coupled receptors (GPCRs), which are a major class of targets for pharmaceutical drugs.

Despite its promising potential, the 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride compound is still in the early stages of research. While some studies have explored its structural characteristics and possible biological activities, more comprehensive investigations are required to fully understand its therapeutic applications. This includes in vitro and in vivo studies to determine its pharmacokinetic profile, toxicity, and efficacy in preclinical models.

Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the behavior of fluorinated compounds like 2-amino-2-(3,3-diflurocyclobutyl)acetic acid hydrochloride. These techniques allow researchers to predict the compound's interactions with biological targets and optimize its structure for improved potency and selectivity. For example, molecular docking studies have shown that the fluorinated cyclobutyl ring may enhance the compound's binding affinity for specific receptors, which could be a key factor in its therapeutic potential.

Furthermore, the hydrochloride salt form of this compound is often used in the development of solid dosage forms, such as tablets and capsules, due to its favorable solubility and stability characteristics. This makes it a suitable candidate for oral administration, which is a common route for many pharmaceutical drugs. The ability to formulate this compound into stable and effective dosage forms is an important consideration for its potential use in clinical settings.

Another area of research focuses on the compound's potential as a prodrug. Prodrugs are designed to enhance the bioavailability and reduce the toxicity of active compounds. The amino group in 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride may serve as a site for further chemical modifications, allowing the development of prodrugs that are more effective and safer for patients. This approach could be particularly useful for compounds that are not well-absorbed when administered orally.

Despite the promising findings, there are still several challenges that need to be addressed before this compound can be considered for clinical use. One of the main challenges is the need for more extensive preclinical studies to evaluate its safety and efficacy. These studies would involve testing the compound in various animal models to assess its pharmacological effects and potential side effects. Additionally, the compound's ability to target specific biological pathways and its mechanism of action require further investigation to ensure its therapeutic relevance.

Another challenge is the potential for metabolic interactions that could affect the compound's stability and effectiveness in the body. The fluorinated cyclobutyl group may be susceptible to metabolic degradation, which could reduce its bioavailability. To overcome this, researchers may need to explore alternative chemical modifications or formulations that can enhance the compound's metabolic stability.

Furthermore, the hydrochloride salt form of this compound may have limitations in terms of its solubility in different environments. While it is effective in aqueous solutions, its solubility in non-aqueous environments may be a concern for certain drug delivery systems. This could necessitate the development of alternative formulations or delivery methods that can ensure the compound's optimal performance in various physiological conditions.

Overall, 2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride represents a promising candidate for further research in the field of pharmaceutical science. Its unique molecular structure and potential biological activities suggest that it could have significant applications in the development of new therapeutic agents. However, more extensive studies are needed to fully understand its properties and potential uses, as well as to address the challenges that may arise during its development.

As research in this area continues to advance, the CAS number 2231672-83-4 compound is likely to play an important role in the discovery of new drugs and the improvement of existing therapeutic strategies. The continued exploration of its structural and functional properties will be crucial in determining its full potential in the pharmaceutical industry.

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清らかである:99%
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